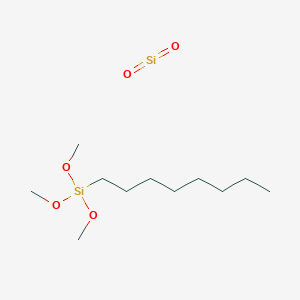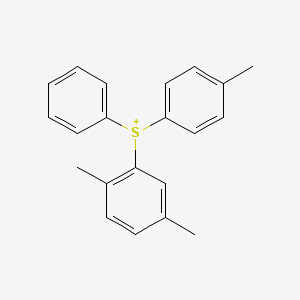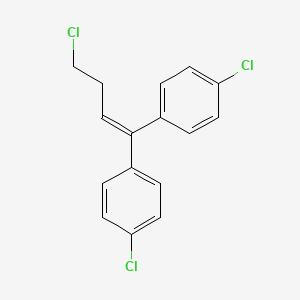
1,1'-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) is an organic compound with the molecular formula C16H12Cl2 It is characterized by the presence of two chlorobenzene rings connected by a butenylidene bridge, with chlorine atoms attached to the benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) typically involves the reaction of 4-chlorobenzyl chloride with 4-chlorobenzylideneacetone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the butenylidene bridge. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to remove any impurities and obtain the final product.
化学反応の分析
Types of Reactions
1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alcohols.
Substitution: The chlorine atoms on the benzene rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
1,1’-(4-Chloro-1-butenylidene)bis(4-fluorobenzene): Similar structure but with fluorine atoms instead of chlorine.
1,1’-(4-Chloro-1-butenylidene)bis(4-bromobenzene): Similar structure but with bromine atoms instead of chlorine.
1,1’-(4-Chloro-1-butenylidene)bis(4-iodobenzene): Similar structure but with iodine atoms instead of chlorine.
Uniqueness
1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) is unique due to the presence of chlorine atoms, which impart specific chemical properties such as increased reactivity and potential biological activity
特性
CAS番号 |
83929-32-2 |
|---|---|
分子式 |
C16H13Cl3 |
分子量 |
311.6 g/mol |
IUPAC名 |
1-chloro-4-[4-chloro-1-(4-chlorophenyl)but-1-enyl]benzene |
InChI |
InChI=1S/C16H13Cl3/c17-11-1-2-16(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h2-10H,1,11H2 |
InChIキー |
ZCWFINABCDPCBV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=CCCCl)C2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



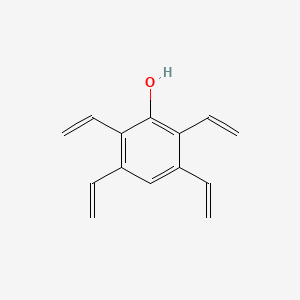
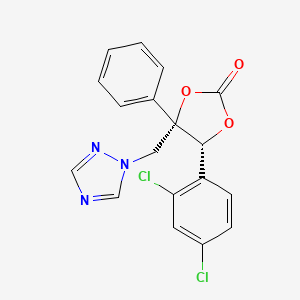
![ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B12685532.png)

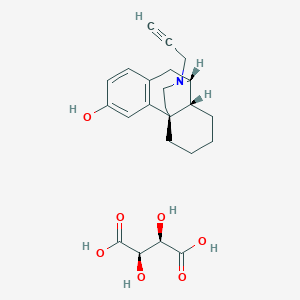
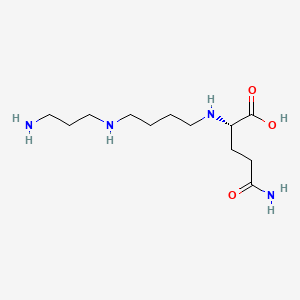
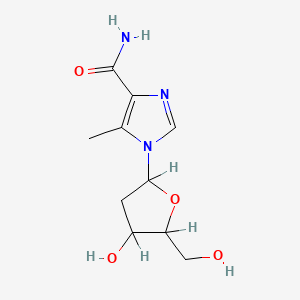
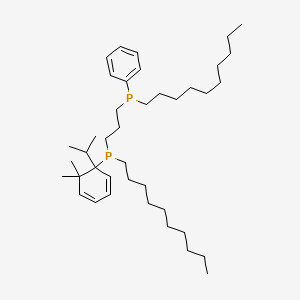
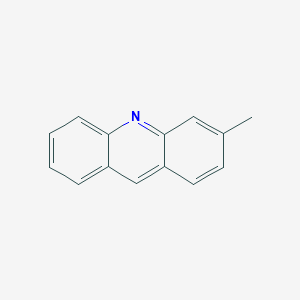
![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
